molecular formula C8H10N2O3S B8350666 2-(6-Methyl-5-nitro-pyridin-2-ylsulfanyl)-ethanol

2-(6-Methyl-5-nitro-pyridin-2-ylsulfanyl)-ethanol

Cat. No. B8350666
M. Wt: 214.24 g/mol
InChI Key: CIIMDJCZOSHNGB-UHFFFAOYSA-N
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Patent
US08362248B2

Procedure details

To a suspension of 2-(6-methyl-5-nitro-pyridin-2-ylsulfanyl)-ethanol (323 mg, 1.5 mmol) and 7 ml of acetic acid, zinc dust (220 mg, 3.4 mmol) was added at 0° C. The mixture was stirred at room temperature for 2 hr. Zinc dust was filtered through celite and the residue was purified by HPLC to provide 2-(5-amino-6-methyl-pyridin-2-ylsulfanyl)-ethanol as an oil (93 mg, 33%). 1HNMR (DMSO-d4, 400 MHz) δ 1.91 (s, 1H), 2.38 (s, 3H), 2.50-2.51 (m, 2H), 3.12-3.15 (m, 2H), 3.57-3.61 (m, 2H), 7.26-7.28 (m, 1H), 734-7.36 (m, 1H). Exact mass calculated for C8H12N2OS 184.07 found 184.9 (MH+).
Quantity
323 mg
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([S:8][CH2:9][CH2:10][OH:11])[CH:5]=[CH:4][C:3]=1[N+:12]([O-])=O>[Zn].C(O)(=O)C>[NH2:12][C:3]1[CH:4]=[CH:5][C:6]([S:8][CH2:9][CH2:10][OH:11])=[N:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
323 mg
Type
reactant
Smiles
CC1=C(C=CC(=N1)SCCO)[N+](=O)[O-]
Name
Quantity
220 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C
FILTRATION
Type
FILTRATION
Details
Zinc dust was filtered through celite
CUSTOM
Type
CUSTOM
Details
the residue was purified by HPLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=CC(=NC1C)SCCO
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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